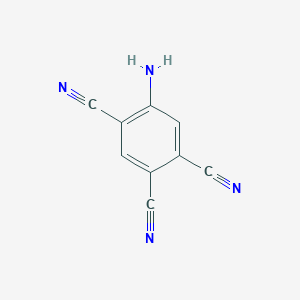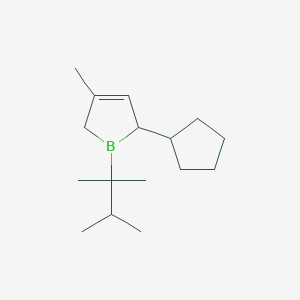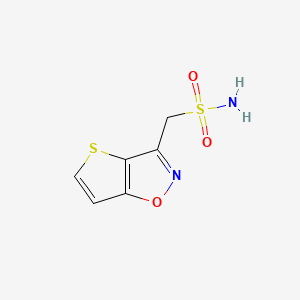![molecular formula C13H10N6 B14316607 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- CAS No. 106538-00-5](/img/structure/B14316607.png)
1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- is a heterocyclic compound that belongs to the pyrazolopyrazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyrazine ring, with various substituents that contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with suitable reagents to introduce the pyrazine ring and the carbonitrile group. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium borohydride .
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
Análisis De Reacciones Químicas
1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the nitrile group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other substituents using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with enhanced biological activity .
Aplicaciones Científicas De Investigación
1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- has a wide range of applications in scientific research, including:
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.
Medicine: Research has shown that derivatives of this compound exhibit promising activity against various diseases, including cancer and infectious diseases. .
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins that play a role in disease processes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the disease being targeted .
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- can be compared with other similar compounds in the pyrazolopyrazine family, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyridine ring instead of a pyrazine ring and exhibit different biological activities and reactivity patterns.
1H-Pyrazolo[3,4-b]quinolines:
1H-Pyrazolo[3,4-b]selenolo[3,2-e]pyrazines: These derivatives contain a selenium atom and have been studied for their unique chemical and biological properties.
The uniqueness of 1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl- lies in its specific substituents and the resulting biological activity, making it a valuable compound for further research and development.
Propiedades
Número CAS |
106538-00-5 |
|---|---|
Fórmula molecular |
C13H10N6 |
Peso molecular |
250.26 g/mol |
Nombre IUPAC |
6-amino-3-methyl-1-phenylpyrazolo[3,4-b]pyrazine-5-carbonitrile |
InChI |
InChI=1S/C13H10N6/c1-8-11-13(17-12(15)10(7-14)16-11)19(18-8)9-5-3-2-4-6-9/h2-6H,1H3,(H2,15,17) |
Clave InChI |
CVVLCRJYOSCQCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=NC(=C(N=C12)C#N)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)


![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
silane](/img/structure/B14316545.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)
![1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate](/img/structure/B14316556.png)

![[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene](/img/structure/B14316574.png)



![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)
